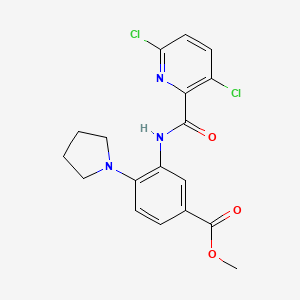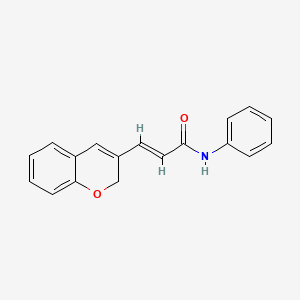
Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate, also known as JNJ-47965567, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has been the subject of extensive research due to its promising therapeutic properties.
作用机制
Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and leads to the inhibition of cell growth and survival. The inhibition of PIM kinases by Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been shown to reduce inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has several advantages as a research tool. It has high potency and selectivity for PIM kinases, making it a valuable tool for studying the role of these kinases in various cellular processes. However, Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
未来方向
There are several future directions for research on Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy and safety of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate in animal models of cancer and in clinical trials. Another potential application is in the treatment of autoimmune diseases. Studies are needed to determine the optimal dose and duration of treatment with Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate in animal models and clinical trials. Finally, further studies are needed to optimize the synthesis of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate to improve its solubility and pharmacokinetics.
合成方法
The synthesis of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate involves a multistep process that begins with the reaction between 3,6-dichloropyridine-2-carboxylic acid and pyrrolidine. The resulting product is then reacted with methyl 4-(bromomethyl)benzoate in the presence of a base to form the final compound. The synthesis of Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been optimized to achieve high yields and purity.
科学研究应用
Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have potent inhibitory activity against several kinases, including PIM1, PIM2, and PIM3. These kinases play important roles in various cellular processes, including cell growth, proliferation, and survival. The inhibition of these kinases by Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate has been shown to have therapeutic potential in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
属性
IUPAC Name |
methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-4-pyrrolidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-26-18(25)11-4-6-14(23-8-2-3-9-23)13(10-11)21-17(24)16-12(19)5-7-15(20)22-16/h4-7,10H,2-3,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZPOYMTKAMOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCC2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,6-dichloropyridine-2-amido)-4-(pyrrolidin-1-yl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-chloro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659804.png)
![Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate](/img/structure/B2659805.png)




![1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea](/img/structure/B2659811.png)
![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2659816.png)
![N-[2-[(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2659819.png)
![5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2659820.png)
![N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2659821.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2659822.png)
![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2659824.png)